REACTION_CXSMILES
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[C:1]([Cl:6])(=[O:5])[C:2](Cl)=[O:3].[CH3:7][O:8][CH2:9][CH2:10]OCC(O)=O>CN(C=O)C.C(Cl)Cl>[CH3:7][O:8][CH2:9][CH2:10][O:3][CH2:2][C:1]([Cl:6])=[O:5]
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Name
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|
Quantity
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2.56 mL
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Type
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reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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1.69 mL
|
Type
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reactant
|
Smiles
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COCCOCC(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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CN(C)C=O
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Name
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|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction mixture is carefully concentrated by evaporation in a RE with the exclusion of moisture
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Type
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ADDITION
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Details
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in addition to signals of ≈40% solvent (especially methylene chloride): 1H-NMR (200 MHz, CDCl3): 3.37 (s, MeO), 3.58 and 3.77 (2d, J=5 Hz, CH2 --CH2), 4.48 (s, CH2)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |